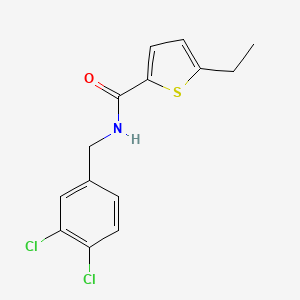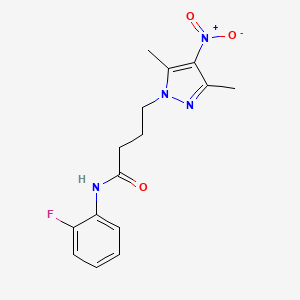
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide, also known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiophene carboxamide derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to reduce inflammation and oxidative stress in various animal models of disease. In addition, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in lab experiments. For example, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. One area of interest is the development of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide and its effects on various signaling pathways.
Synthesis Methods
The synthesis of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide involves the reaction of 3,4-dichlorobenzylamine with ethyl 2-thiophenecarboxylate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. The yield of the reaction is reported to be around 70%, and the purity of the final product can be improved by recrystallization.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS/c1-2-10-4-6-13(19-10)14(18)17-8-9-3-5-11(15)12(16)7-9/h3-7H,2,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORDONZRRVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)
![5-bromo-4-chloro-2-{[(2,3-dimethoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6114916.png)